
Spectroscopic Data of cis,cis-Dimethyl
Muconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 272-467-0

Cat. No.: B15192742 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for cis,cis-

dimethyl muconate, tailored for researchers, scientists, and professionals in drug development.

This document outlines the expected spectroscopic characteristics based on available data and

provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
While comprehensive, experimentally-derived public data for cis,cis-dimethyl muconate is

limited, the following tables summarize the expected spectroscopic values based on the

analysis of its structural features and comparison with related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Protons

Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

2 x -OCH₃ 3.7 - 3.8 Singlet (s)

2 x =CH-COOCH₃ 5.8 - 6.2 Doublet of doublets (dd)

2 x -CH=CH- 7.2 - 7.6 Doublet of doublets (dd)

Note: Predicted values are based on typical chemical shifts for similar functional groups.
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

2 x -OCH₃ 51 - 53

2 x =CH-COOCH₃ 120 - 130

2 x -CH=CH- 135 - 145

2 x C=O 165 - 175

Note: Predicted values are based on typical chemical shift ranges for ester and alkene

carbons.

Table 3: Predicted IR Spectroscopic Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Description

C=O (Ester) 1715 - 1730 Strong, sharp absorption

C=C (Alkenic) 1600 - 1650 Medium to weak absorption

C-O (Ester) 1000 - 1300 Strong, broad absorption

=C-H (Alkenic) 3000 - 3100 Medium absorption

C-H (Aliphatic) 2850 - 3000 Medium absorption

Note: Predicted values are based on characteristic infrared absorption frequencies for esters

and alkenes.[1]

Table 4: Predicted Mass Spectrometry Data
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m/z Predicted Identity Notes

170 [M]⁺

Molecular ion peak (based on

a molecular weight of 170.16

g/mol )[2]

139 [M - OCH₃]⁺ Loss of a methoxy group

111 [M - COOCH₃]⁺ Loss of a carbomethoxy group

59 [COOCH₃]⁺ Carbomethoxy fragment

Note: Predicted fragmentation patterns are based on common fragmentation pathways for

esters.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of cis,cis-dimethyl muconate by

analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13

(¹³C) nuclei.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the purified cis,cis-dimethyl muconate in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a

clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved. A small amount of an

internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing.[4]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's

magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.

The magnetic field homogeneity is then optimized through a process called "shimming" to

obtain sharp, well-resolved peaks.[5]
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¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A

sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition

time are required. Proton decoupling is used to simplify the spectrum by removing C-H

coupling, resulting in a single peak for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the internal standard (TMS at 0 ppm). The peaks are integrated to

determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in cis,cis-dimethyl muconate by measuring

the absorption of infrared radiation.

Procedure:

Sample Preparation:

Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates

(e.g., NaCl or KBr).[6]

Solid Film: If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of

the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of

the solid.

KBr Pellet: Alternatively, a small amount of the solid sample (1-2 mg) is ground with dry

potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet.

[6]

Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed directly on the

ATR crystal.[7]
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Background Spectrum: A background spectrum of the empty sample holder (or pure KBr

pellet) is recorded to subtract any atmospheric or instrumental absorptions.[8]

Sample Spectrum: The prepared sample is placed in the infrared spectrometer, and the

spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[9]

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus

wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to

the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of cis,cis-dimethyl

muconate to confirm its molecular formula and aid in structural elucidation.

Procedure:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

For a volatile compound like an ester, this is often done via a gas chromatograph (GC-MS)

or by direct infusion.[10][11]

Ionization: The sample molecules are ionized. Common methods for small molecules include

Electron Ionization (EI) or Chemical Ionization (CI).[12] EI typically causes extensive

fragmentation, providing structural information, while CI is a "softer" technique that often

preserves the molecular ion.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

[11]

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from

which the molecular weight can be determined. Other peaks represent fragment ions, which

provide clues about the molecule's structure.
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Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic analysis process.

Compound Synthesis & Purification

Spectroscopic Analysis Data Interpretation

Synthesis of cis,cis-Dimethyl Muconate Purification (e.g., Chromatography)

NMR Spectroscopy (¹H & ¹³C)Sample Prep

IR SpectroscopySample Prep

Mass Spectrometry

Sample Prep

Structure Elucidation

Purity Assessment

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of cis,cis-dimethyl

muconate.
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Caption: Integration of multiple spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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